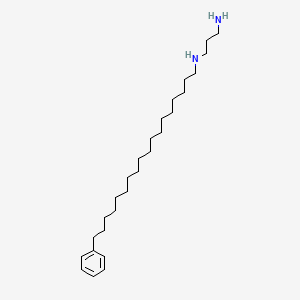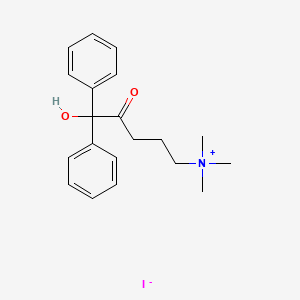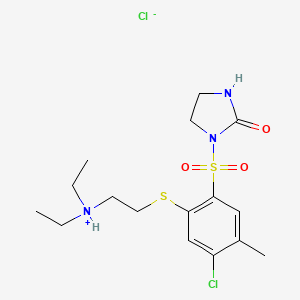
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is a complex organic compound with a unique structure that includes an imidazolidinone ring, a chlorinated phenyl group, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the chlorinated phenyl compound, which undergoes a series of reactions to introduce the sulfonyl and imidazolidinone groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, which can lead to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A semiconducting organic molecule used for n-type doping.
Uniqueness
2-Imidazolidinone, 1-((4-chloro-2-((2-(diethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
114436-47-4 |
|---|---|
Molekularformel |
C16H25Cl2N3O3S2 |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
2-[5-chloro-4-methyl-2-(2-oxoimidazolidin-1-yl)sulfonylphenyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H24ClN3O3S2.ClH/c1-4-19(5-2)8-9-24-14-11-13(17)12(3)10-15(14)25(22,23)20-7-6-18-16(20)21;/h10-11H,4-9H2,1-3H3,(H,18,21);1H |
InChI-Schlüssel |
SBDCPALIVSYVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCSC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)N2CCNC2=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


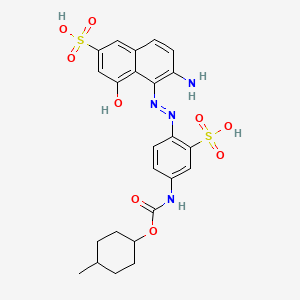
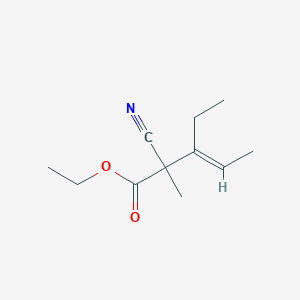
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

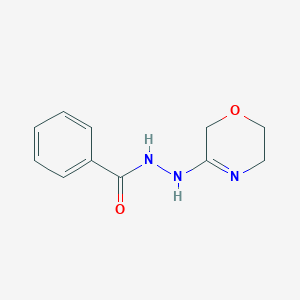
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)


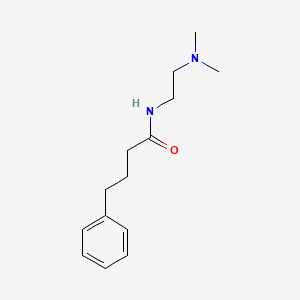
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)


